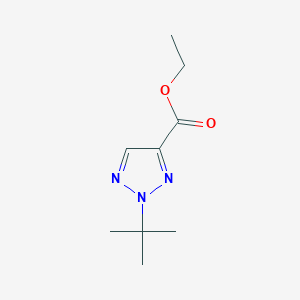
Ethyl 2-(tert-butyl)-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group and a tert-butyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole is esterified with ethanol in the presence of an acid catalyst to yield Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
科学的研究の応用
Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active triazole moiety, which can then interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:
1,2,3-Triazole: Lacks the ester and tert-butyl groups, making it less hydrophobic.
Methyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-(1,1-Dimethylethyl)-2H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid form, which is more polar and has different solubility properties.
The unique combination of the ethyl ester and tert-butyl groups in Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
ethyl 2-tert-butyltriazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-5-14-8(13)7-6-10-12(11-7)9(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
BBSYKJGFTYKDJH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(N=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















